molecular formula C3H6S B1215245 Thioacetone CAS No. 4756-05-2

Thioacetone

Cat. No. B1215245
CAS RN: 4756-05-2
M. Wt: 74.15 g/mol
InChI Key: JTNXQVCPQMQLHK-UHFFFAOYSA-N
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Description

Thioacetone is an organosulfur compound that belongs to the -thione group called thioketones . It has a chemical formula of (CH3)2CS . It is an unstable orange or brown substance that can be isolated only at low temperatures . Above −20 °C (−4 °F), thioacetone readily converts to a polymer and a trimer, trithioacetone . It has an extremely potent, unpleasant odor, and is considered one of the worst-smelling chemicals known to humanity .


Synthesis Analysis

Thioacetone is usually obtained by cracking the cyclic trimer trithioacetone . The trimer is prepared by pyrolysis of allyl isopropyl sulfide or by treating acetone with hydrogen sulfide in the presence of a Lewis acid . The trimer cracks at 500–600 °C (932–1,112 °F) to give the thione .


Molecular Structure Analysis

Thioacetone has a molecular formula of C3H6S . Its average mass is 74.145 Da and its monoisotopic mass is 74.019020 Da .


Chemical Reactions Analysis

Thioacetone readily converts to a polymer and a trimer, trithioacetone, above −20 °C (−4 °F) . Unlike its oxygen analogue acetone, which does not polymerise easily, thioacetone spontaneously polymerizes even at very low temperatures, pure or dissolved in ether or ethylene oxide, yielding a white solid that is a varying mixture of a linear polymer ···–[C(CH3)2–S–]n–··· and the cyclic trimer trithioacetone .


Physical And Chemical Properties Analysis

Thioacetone is an orange to brown liquid . It has a putrid and intensely foul odor . Its melting point is −55°C (218.15k/-67°F) and its boiling point is 70°C (343.15k/158°F) .

Scientific Research Applications

Interaction with Carbon Dioxide and Water

Thioacetone has been studied for its interaction with carbon dioxide (CO2) and water (H2O). Research shows that complexes of thioacetone with CO2 and H2O are stabilized by C⋯O tetrel bond, C⋯S one, and hydrogen bonds. This study is significant for understanding molecular interactions and could have implications in fields like environmental chemistry and material science (Phan Dang Cam-Tu, V. T. Ngan, & N. T. Trung, 2020).

Reactions with Alkyllithiums

The reaction of thioacetone with organolithium reagents differs fundamentally from that of ketones. Whereas ketones typically react with organolithiums to form tertiary alcohols, thioacetone reacts to give a variety of products, often without forming a thiol. This research provides insights into organic synthesis and reaction mechanisms, which is crucial for synthetic chemistry (W. Bailey, Ashley L. Bartelson, & K. B. Wiberg, 2012).

Stability and Dissociation Channels

Thioacetalisation and Transthioacetalisation

Thioacetone has been utilized in the thioacetalisation and transthioacetalisation of carbonyl compounds. This process is significant in organic synthesis, particularly in protecting group strategies and in the synthesis of complex molecules (Sarala Naik, R. Gopinath, M. Goswami, & B. Patel, 2004).

Methyl Internal Rotational Barrier

Research on thioacetone has explored the origin of the methyl internal rotational barrier. This study contributes to our understanding of molecular dynamics and could have implications in materials science and molecular design (A. Chakraborty, R. De, & N. Guchhait, 2006).

Stereoselective Synthesis

Thioacetone has been used in the stereoselective synthesis of certain chemical compounds. This application is essential for the creation of specific molecular configurations, which is important in drug development and synthetic chemistry (A. Ramazani & Saeed Asghar Hossaini-Alemi, 2001).

Density Functional Evaluation

Density functionals have been evaluated for thiocarbonyl systems, including thioacetone. This research aids in computational chemistry, particularly in predicting molecular behavior and properties (E. Jayasree & S. Sreedevi, 2017).

Photoinitiated Polymerizations

Thioacetone-based systems have been studied for their use in photoinitiated polymerizations. This application is crucial in the field of polymer chemistry, impacting material development and industrial processes (Sajjad Dadashi-Silab, Cansu Aydogan, & Y. Yagcı, 2015).

ROS-Responsive Thioacetal/Thioketal Moieties

Studies on thioacetal/thioketal moieties, including those derived from thioacetone, have shown their responsiveness to reactive oxygen species (ROS). This understanding is significant for developing ROS-responsive materials and drugs (B. Liu & S. Thayumanavan, 2020).

Facile Regeneration of Carbonyl Compounds

Thioacetone has been used in the regeneration of carbonyl compounds from thioacetals and ring-expansion annelation of cyclic thioacetals. This process is important for chemical synthesis and the preparation of various organic compounds (H. Firouzabadi, N. Iranpoor, H. Hazarkhani, & B. Karimi, 2002).

Safety And Hazards

Thioacetone is known for its extremely potent and unpleasant odor . It is considered one of the worst-smelling chemicals known to humanity . It is also a skin irritant .

properties

IUPAC Name

propane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6S/c1-3(2)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNXQVCPQMQLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

74.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioacetone

CAS RN

4756-05-2
Record name 2-Propanethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4756-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioacetone
Reactant of Route 2
Thioacetone

Citations

For This Compound
601
Citations
PD Cam-Tu, VT Ngan, NT Trung - Chemical Physics, 2020 - Elsevier
… case of thioacetone, the … thioacetone, and the larger positive cooperativity is considerably enhanced with an addition of H 2 O as compared to CO 2 molecule in the acetone/thioacetone…
Number of citations: 10 www.sciencedirect.com
RH Judge, DC Moule, AE Bruno, RP Steer - Chemical physics letters, 1983 - Elsevier
Visible and ultraviolet spectra of the unstable species, thioacetaldehyde, CH 3 CHS, thioacetone, (CH 3 ) 2 CS, and thioacetone-d 6 have been studied in the gas phase. The valence n …
Number of citations: 32 www.sciencedirect.com
RD Lipscomb, WH Sharkey - Journal of Polymer Science Part A …, 1970 - Wiley Online Library
… In the present investigation, thioacetone was always obtained as a mixture of the thioketone, … hydrogens and its presence would preclude formation of high polymer from thioacetone. …
Number of citations: 17 onlinelibrary.wiley.com
VCE Burnop, KG Latham - Polymer, 1967 - Elsevier
… EXPERIMENTAL Special precautions were adopted to avoid disseminating the very offensive and unpopular odours of thioacetone and other products formed during this work. …
Number of citations: 25 www.sciencedirect.com
PJ Bruna, RJ Buenker, SD Peyerimhoff - Chemical Physics, 1977 - Elsevier
A series of ab initio CF and CI calculations is reported for thioacetone (CH 3 ) 2 C  S in whch a double-zeta AO basis augmented by bond-type polarization, sulfur 3d and Rydberg-type …
Number of citations: 23 www.sciencedirect.com
DC Moule, YG Smeyers, ML Senent… - The Journal of …, 1991 - pubs.aip.org
Jet‐cooled, laser‐induced phosphorescence excitation spectra (LIP) of thioacetone (CH 3 ) 2 CS/(CD 3 ) 2 CS have been recorded over the region 16 800–18 500 cm −1 using the …
Number of citations: 32 pubs.aip.org
OG Von Ettinghausen, E Kendrick - Polymer, 1966 - Elsevier
… BAILEY AND CHU 1 recently prepared thioacetone monomer by pyrolysis of allyl isopropyl … We have prepared substantially pure thioacetone monomer by pyrolysis of its cyclic trimer in …
Number of citations: 11 www.sciencedirect.com
R Sustmann, W Sicking… - Chemistry–A European …, 2003 - Wiley Online Library
… and thioacetone S‐methylide, as models for an alkyl‐substituted ylide, to thioformaldehyde and thioacetone, as … cycloadducts of thioacetone Smethylide and thioacetone were located. …
S Paone, DC Moule, AE Bruno, RP Steer - Journal of Molecular …, 1984 - Elsevier
… cm-’ from the 08 origin in thioacetone-h6 and of two bands at +… cm-’ in thioacetoneh6 and at -3 17 cm-’ in thioacetone-4 are … cm-’ in thioacetone-h, and at 1134 cm-’ in thioacetone-& . …
Number of citations: 21 www.sciencedirect.com
R Fausto, JJC Teixeira-Dias, PR Carey - Journal of Molecular Structure …, 1988 - Elsevier
Ab initio SCF-MO calculations have been carried out for thioacetone and thiopropionaldehyde using STO-3G and 3-21G basis sets. Structures and energies of several conformations of …
Number of citations: 21 www.sciencedirect.com

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